(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid
Description
“(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid” is a furan-based boronic acid derivative featuring a methoxy(methyl)carbamoyl group at the 5-position of the furan ring. The compound’s structure combines a boronic acid moiety, widely utilized in Suzuki-Miyaura cross-coupling reactions for bioconjugation and drug synthesis, with a carbamate-functionalized furan scaffold. The methoxy(methyl)carbamoyl group introduces steric bulk and electron-withdrawing characteristics, which may modulate reactivity, solubility, and biological interactions compared to simpler furan-2-yl boronic acids.
Properties
Molecular Formula |
C7H10BNO5 |
|---|---|
Molecular Weight |
198.97 g/mol |
IUPAC Name |
[5-[methoxy(methyl)carbamoyl]furan-2-yl]boronic acid |
InChI |
InChI=1S/C7H10BNO5/c1-9(13-2)7(10)5-3-4-6(14-5)8(11)12/h3-4,11-12H,1-2H3 |
InChI Key |
FDDXACHRZWWCAO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)C(=O)N(C)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Methoxy(methyl)carbamoyl Group: This step involves the reaction of the furan ring with methoxy(methyl)carbamoyl chloride in the presence of a base such as triethylamine.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the furan ring, to form tetrahydrofuran derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds with aryl or vinyl halides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are typically used.
Substitution: The Suzuki-Miyaura reaction often employs palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Biaryl or vinyl compounds resulting from the Suzuki-Miyaura cross-coupling reaction
Scientific Research Applications
Biological Applications
Research indicates that compounds containing boronic acids exhibit a range of biological activities, making (5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid a candidate for pharmaceutical research. Notable applications include:
- Antimicrobial Activity : Certain derivatives have shown efficacy against various bacterial strains, suggesting potential for antibiotic development.
- Cancer Research : Boronic acids are known to interact with biological targets involved in cancer progression, making this compound relevant in developing antitumor agents.
- Enzyme Inhibition : The structural features of this compound may enhance its ability to inhibit specific enzymes, which is crucial for therapeutic interventions in diseases like diabetes .
Methodologies for Biological Studies
To assess the biological effects of this compound, various methodologies are employed:
- In vitro Assays : These assays help evaluate the compound's efficacy against microbial strains or cancer cell lines.
- Molecular Docking Studies : Computational techniques are used to predict how the compound interacts with specific biological targets.
- Animal Models : Preclinical studies using animal models can provide insights into the therapeutic potential and safety profile of the compound.
Mechanism of Action
The mechanism of action of (5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid involves its ability to form covalent bonds with diols and other Lewis bases. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group forms a stable intermediate with the palladium catalyst, facilitating the formation of carbon-carbon bonds. Additionally, the methoxy(methyl)carbamoyl group may enhance the compound’s stability and reactivity by providing electron-donating effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Boronic Acid Derivatives
Biological Activity
(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antitumor effects, enzyme inhibition, and other therapeutic potentials.
Structural Characteristics
This compound features:
- Furan ring : A five-membered aromatic ring that contributes to the compound's reactivity.
- Methoxy group : Enhances solubility and biological activity.
- Boronic acid moiety : Known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
Biological Activities
Research indicates that boronic acids, including this compound, exhibit a range of biological activities:
-
Antitumor Activity :
- Boronic acids have been shown to inhibit tumor growth in various cancer models. The mechanism often involves interference with cellular signaling pathways critical for cancer cell proliferation.
- A study highlighted that compounds similar to this compound can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell cycle regulation .
- Enzyme Inhibition :
-
Antimicrobial Properties :
- Some studies have reported that boronic acid derivatives possess antimicrobial activity, making them candidates for developing new antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of proteases | |
| Antimicrobial | Disruption of bacterial cell walls |
Case Study Insights
- Antitumor Mechanisms : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For instance, a study on human breast cancer cells indicated a significant reduction in cell viability upon treatment with this compound, suggesting its potential as a chemotherapeutic agent .
- Enzyme Interaction Studies : High-throughput screening methods have been employed to evaluate the inhibitory effects of this compound on specific enzymes linked to cancer progression. Results indicated that it effectively inhibits key proteases involved in extracellular matrix degradation, which is crucial for tumor metastasis .
Future Directions
The promising biological activities of this compound warrant further investigation. Future research could focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Conducting animal model studies to assess the therapeutic efficacy and safety profile.
- Derivative Development : Synthesizing analogs with enhanced potency or reduced toxicity based on structure-activity relationship studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
